An In-Depth Technical Guide to 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: A Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: A Privileged Scaffold in Kinase Inhibition
Senior Application Scientist Note: This technical guide addresses the chemical structure, molecular properties, and potential therapeutic relevance of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. It has come to light through extensive research that this specific molecule is cataloged primarily as a research chemical or building block, and as such, detailed public-domain literature regarding its specific synthesis, characterization, and biological activity is not available. This guide will, therefore, provide a comprehensive overview of the molecule's known properties and place it within the well-established context of pyrrolidinyl pyrimidine derivatives, a class of compounds with significant interest in drug discovery, particularly as kinase inhibitors. The methodologies and insights presented are synthesized from authoritative sources on analogous compounds, providing a robust framework for researchers entering this chemical space.
Introduction: The Strategic Combination of Pyrimidine and Pyrrolidine Moieties
The field of medicinal chemistry is often driven by the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The structure of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride represents a deliberate fusion of two such scaffolds: the pyrimidine ring and the pyrrolidine ring.
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The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is a well-established pharmacophore.[1][2] Its nitrogen atoms are key hydrogen bond acceptors, frequently enabling potent and specific interactions with the hinge region of kinase active sites, a critical interaction for ATP-competitive inhibition.[3]
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The Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring provides three-dimensional diversity and often introduces chirality, which is crucial for specific interactions with the complex topology of protein binding pockets.[3][4] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, which are critical for developing viable drug candidates.[4]
The ether linkage between these two rings in the target molecule provides a specific spatial orientation, positioning the pyrrolidine for potential interactions within the ATP-binding pocket of a target kinase, while the 4-methyl group can provide additional selectivity or hydrophobic interactions.
Chemical Structure and Physicochemical Properties
The fundamental identity of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is established by its chemical structure and associated properties.
Chemical Structure
The compound consists of a pyrimidine ring substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 4-position with a methyl group. The hydrochloride salt form enhances its solubility in aqueous media.
Figure 2: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example adapted from the synthesis of similar 2-alkoxypyrimidine derivatives and should be optimized for this specific substrate.
Step 1: Nucleophilic Aromatic Substitution
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To a solution of Boc-3-hydroxypyrrolidine (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
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Causality: The use of a strong base like NaH is necessary to deprotonate the hydroxyl group of the pyrrolidine, forming a potent alkoxide nucleophile required for the SNAr reaction with the electron-deficient pyrimidine ring. DMF is an ideal polar aprotic solvent for this type of reaction.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of 2-chloro-4-methylpyrimidine (1.0 equivalent) in DMF dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature, quench carefully with water, and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection and Salt Formation
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Dissolve the purified Boc-protected intermediate in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
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Stir the mixture at room temperature for 2-4 hours.
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Causality: The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, revealing the secondary amine of the pyrrolidine ring. The use of HCl in dioxane is a standard method that results in the direct precipitation of the hydrochloride salt, simplifying isolation.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.
Potential Biological Activity and Therapeutic Applications
While no specific biological data has been published for this compound, its structural motifs strongly suggest potential activity as a kinase inhibitor, particularly within the PI3K/mTOR signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. [5][6]Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. [6]
Figure 3: The hypothesized mechanism of action targeting the PI3K/mTOR pathway.
Framework for Biological Evaluation
To validate the therapeutic potential of this compound, a structured series of experiments would be required.
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
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Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase isoform.
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Procedure: a. Prepare a reaction mixture containing recombinant human PI3Kα enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a suitable assay buffer. b. Add varying concentrations of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (typically in a serial dilution). c. Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), formed. This is often done using a competitive ELISA or a fluorescence-based detection method. e. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Self-Validation: The assay should include positive controls (a known potent inhibitor of PI3Kα) and negative controls (vehicle, e.g., DMSO) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Conclusion and Future Directions
4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a molecule of significant interest due to its strategic design, combining two pharmacologically privileged scaffolds. While specific experimental data for this compound is not yet in the public domain, its structure strongly suggests potential as a kinase inhibitor. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research should focus on confirming its hypothesized mechanism of action, evaluating its selectivity across the kinome, and assessing its efficacy in relevant cell-based and in vivo models of disease.
References
- Kappe, T. (1994). 1,3-Dioxin-4-ones as versatile synthons for pyrimidines. J. Heterocycl. Chem., 31(4), 937-943.
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Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. Available at: [Link]
- Lagoja, I. M. (2005). Pyrimidine as a privileged scaffold in drug discovery. Chemistry & Biodiversity, 2(1), 1-50.
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ResearchGate. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Available at: [Link]
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